molecular formula C19H20F2N4O3 B2681489 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034232-09-0

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2681489
CAS No.: 2034232-09-0
M. Wt: 390.391
InChI Key: JMHWJSVJFLXIQN-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C19H20F2N4O3 and its molecular weight is 390.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • Novel Derivative Synthesis : Compounds similar to the one have been synthesized for various purposes, including antidiabetic screenings, as seen in the synthesis of novel dihydropyrimidine derivatives, which were evaluated for their antidiabetic activity using in vitro methods (Lalpara et al., 2021). This showcases the chemical's potential in the synthesis of new molecules with possible therapeutic applications.

  • Catalyzed Chemodivergent Annulations : The use of Rh(III)-catalyzed annulations between indoles and iodonium carbenes to form tricyclic and tetracyclic N-heterocycles (Nunewar et al., 2021) demonstrates advanced synthetic techniques that could be applicable to the synthesis of the compound , potentially leading to novel pharmaceuticals or materials.

Biological Activity and Drug Discovery

  • HDAC6 Inhibitors for Alzheimer's Disease : A series of hydroxamic acids, including an indolyl-substituted compound, showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound decreased phosphorylation and aggregation of tau proteins and showed neuroprotective activity, suggesting potential treatment avenues for Alzheimer's disease (Lee et al., 2018). This indicates that related compounds might have similar neuroprotective or protein-targeting capabilities.

  • Anticancer Potential of Indole Derivatives : The synthesis and evaluation of indole derivatives, including Schiff bases and their cyclocondensation products, for antioxidant and antimicrobial activities (Saundane & Mathada, 2015), point towards the versatility of indole-based compounds in therapeutic applications, including potential anticancer properties.

  • Fluorine-18-labeled Antagonists for Imaging : The development of fluorine-18-labeled derivatives for potential use in imaging studies, particularly for receptor distribution and activity monitoring in the brain (Lang et al., 1999), highlights the role of fluorinated indole derivatives in diagnostic and therapeutic contexts.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O3/c1-27-13-3-2-12-8-15(23-14(12)9-13)18(26)22-10-16-24-17(25-28-16)11-4-6-19(20,21)7-5-11/h2-3,8-9,11,23H,4-7,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHWJSVJFLXIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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